molecular formula C14H10N2O6 B14621981 Benzyl 2,4-dinitrobenzoate CAS No. 60249-50-5

Benzyl 2,4-dinitrobenzoate

Cat. No.: B14621981
CAS No.: 60249-50-5
M. Wt: 302.24 g/mol
InChI Key: BXUPTYYSZMMDFC-UHFFFAOYSA-N
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Description

Benzyl 2,4-dinitrobenzoate is an organic compound with the molecular formula C14H10N2O6 It is a derivative of benzoic acid, where the benzyl group is esterified with 2,4-dinitrobenzoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl 2,4-dinitrobenzoate can be synthesized through the esterification of 2,4-dinitrobenzoic acid with benzyl alcohol. The reaction typically involves the use of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2,4-dinitrobenzoate undergoes various chemical reactions, including:

    Oxidation: The nitro groups in the compound can be reduced to amino groups under specific conditions.

    Reduction: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

    Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride can facilitate reduction reactions.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Formation of amino derivatives.

    Reduction: Formation of benzyl alcohol and 2,4-dinitrobenzoic acid.

    Substitution: Formation of substituted this compound derivatives.

Scientific Research Applications

Benzyl 2,4-dinitrobenzoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other chemical compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of benzyl 2,4-dinitrobenzoate involves its interaction with molecular targets such as enzymes and receptors. The nitro groups in the compound can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological macromolecules. These interactions can result in the modulation of biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dinitrobenzoic acid: A precursor for the synthesis of benzyl 2,4-dinitrobenzoate.

    Benzyl benzoate: A structurally similar compound with different functional groups.

    2,4-Dinitrophenylhydrazine: Shares the nitro functional groups but has different chemical properties.

Uniqueness

This compound is unique due to its combination of benzyl and 2,4-dinitrobenzoate moieties, which impart distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations and its potential biological activities make it a valuable compound in scientific research.

Properties

CAS No.

60249-50-5

Molecular Formula

C14H10N2O6

Molecular Weight

302.24 g/mol

IUPAC Name

benzyl 2,4-dinitrobenzoate

InChI

InChI=1S/C14H10N2O6/c17-14(22-9-10-4-2-1-3-5-10)12-7-6-11(15(18)19)8-13(12)16(20)21/h1-8H,9H2

InChI Key

BXUPTYYSZMMDFC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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